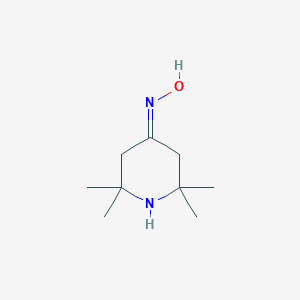

2,2,6,6-Tetramethyl-4-piperidone oxime

Descripción

2,2,6,6-Tetramethyl-4-piperidone (TMPD), also referred to as TEMPD or 4-oxo-TEMP in some studies, is a sterically hindered cyclic ketamine. It is widely utilized as a spin-trapping agent for detecting reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), via electron paramagnetic resonance (EPR) spectroscopy . TMPD reacts with ¹O₂ to form a stable nitroxide radical, 4-oxo-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPONE), which exhibits a characteristic triplet EPR signal .

Natural Occurrence and Toxicity:

TMPD is a natural metabolite found in plants like Oxytropis glacialis (Tibetan glacier locoweed) and Excoecaria venenata . It exhibits moderate toxicity, with an oral LD₅₀ of ~935 mg/kg in mice, causing symptoms such as central nervous system depression and weight loss .

Propiedades

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUVOHCLAIYVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063331 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4168-79-0 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-4-piperidone oxime can be synthesized through the reaction of 2,2,6,6-Tetramethyl-4-piperidone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of this compound often involves continuous-flow synthesis techniques. For example, the starting material 1,6-hexanediamine can be mixed with 2,2,6,6-Tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to yield the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidone oxime undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 2,2,6,6-Tetramethyl-4-piperidone.

Substitution: It can participate in substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Singlet oxygen or other oxidizing agents.

Reduction: Sodium borohydride or electrochemical methods.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: 4-Oxo-2,2,6,6-tetramethylpiperidinooxy (4-Oxo-TEMPO).

Reduction: 2,2,6,6-Tetramethyl-4-piperidone.

Substitution: Various substituted piperidone derivatives.

Aplicaciones Científicas De Investigación

2,2,6,6-Tetramethyl-4-piperidone oxime has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidone oxime involves its ability to act as a free-radical scavenger. It reacts with reactive oxygen species (ROS) to form stable nitroxide radicals, which can be detected using electron paramagnetic resonance (EPR) spectroscopy . This property makes it valuable in studies of oxidative stress and redox biology.

Comparación Con Compuestos Similares

Structural and Functional Analogues

A. 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO)

- Target ROS : Superoxide (O₂•⁻), hydroxyl radicals (•OH) .

- Detection Method : Forms DMPO-OOH (superoxide adduct) or DMPO-OH (hydroxyl adduct), detectable via EPR .

B. 2,2,6,6-Tetramethylpiperidine (TEMP)

- Target ROS : Singlet oxygen (¹O₂) .

- Detection Method : Reacts with ¹O₂ to form TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) .

- Key Difference : TEMP lacks the ketone group of TMPD, reducing its specificity for certain ROS intermediates .

C. 4-Oxo-TEMP (2,2,6,6-Tetramethyl-4-piperidone)

- Role : Precursor to 4-oxo-TEMPO, a radical used in lithium-air battery research .

- Key Difference : Oxidizes to 4-oxo-TEMPO under electrochemical conditions (>3.5 V), unlike TMPD, which reacts directly with ¹O₂ .

D. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

- Application : Stable nitroxide radical used in polymer chemistry (e.g., controlled radical polymerization) .

Comparative Data Tables

Table 1: ROS Detection Efficiency

| Compound | Target ROS | Reaction Product | Detection Limit | Key Reference |

|---|---|---|---|---|

| TMPD | ¹O₂ | TEMPONE | 7.8 μg (TLC) | |

| DMPO | O₂•⁻, •OH | DMPO-OOH, DMPO-OH | Sub-micromolar | |

| TEMP | ¹O₂ | TEMPO | Not reported |

Table 2: Biodegradation Efficiency

| Bacterial Strain | TMPD Degradation (%) | Conditions | Reference |

|---|---|---|---|

| Klebsiella oxytoca | 80.9 | 200 mg/L, 30°C, 180 rpm | |

| Staphylococcus pasteurianus | 69.8 | Same as above | |

| Bacillus flexus | 64.9 | Same as above |

Mechanistic Insights

- TMPD vs. DMPO in ROS Detection: TMPD’s ketone group enhances specificity for ¹O₂, while DMPO’s cyclic structure allows broader ROS interaction . In copper-peroxide systems, TMPD may also detect non-¹O₂ species (e.g., copper-oxygen complexes), highlighting context-dependent limitations .

TMPD vs. 4-Oxo-TEMP :

- 4-Oxo-TEMP oxidizes to 4-oxo-TEMPO in electrochemical cells, whereas TMPD requires ¹O₂ for radical formation .

Actividad Biológica

2,2,6,6-Tetramethyl-4-piperidone oxime (TMPD oxime) is a derivative of 2,2,6,6-tetramethyl-4-piperidone (TMPD), which has garnered attention due to its diverse biological activities. This compound has been studied for its antioxidant properties, potential therapeutic applications in neuroprotection, and its role in various biochemical processes. This article reviews the biological activity of TMPD oxime, supported by research findings and case studies.

TMPD oxime is characterized by its oxime functional group attached to a piperidone structure. Its molecular formula is CHNO. The compound exhibits a melting point of approximately 38 °C and a boiling point of 105 °C at reduced pressure .

Antioxidant Activity

Antioxidant Mechanisms : TMPD oxime has demonstrated significant antioxidant activity in various assays. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative stress in biological systems.

Research Findings : A study conducted on piperidine derivatives indicated that TMPD oxime exhibited potent antioxidant properties through DPPH and HO radical scavenging assays. The results showed that it significantly reduced oxidative damage in cellular models .

| Compound | Assay Type | IC50 Value (µM) | Activity |

|---|---|---|---|

| TMPD Oxime | DPPH Scavenging | 25 | Strong |

| TMPD Oxime | HO Scavenging | 30 | Moderate |

Neuroprotective Effects

Mechanism of Action : TMPD oxime has been studied for its neuroprotective effects against neurodegenerative diseases. It is believed to exert these effects by modulating oxidative stress and inflammatory pathways.

Case Studies : In an experimental model of Alzheimer's disease, administration of TMPD oxime resulted in improved cognitive function and reduced neuronal loss. The compound was shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s .

Antimicrobial Activity

Antimicrobial Properties : TMPD oxime has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that it exhibits significant antibacterial and antifungal properties.

Research Data : A series of synthesized piperidinone oximes, including TMPD oxime, were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that TMPD oxime had a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 50 | Moderate |

Anticancer Potential

Cytotoxicity Studies : Recent investigations have highlighted the potential anticancer effects of TMPD oxime. It has shown cytotoxic activity against various cancer cell lines.

Findings from Research : In vitro studies demonstrated that TMPD oxime induced apoptosis in leukemia cell lines with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,6,6-Tetramethyl-4-piperidone oxime, and how are purity and structural integrity validated?

- Methodology : The oxime is typically synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone (TMPD) with hydroxylamine under controlled pH and temperature. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Purity is assessed using gas chromatography (GC) with a minimum purity threshold of 98% (GC), as standardized in commercial preparations . Melting point analysis (38–42°C) further validates consistency .

Q. How is this compound employed as a spin trap for reactive oxygen species (ROS) detection?

- Methodology : The compound reacts selectively with singlet oxygen (¹O₂) to form the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), detectable via electron paramagnetic resonance (EPR) spectroscopy. Key experimental parameters include:

- Reaction medium : Ethanol or methanol-water mixtures for optimal solubility .

- EPR settings : Three-line spectrum (g-value ~2.006) due to hyperfine splitting from the ¹⁴N nucleus .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H314, H317 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H302, H371 risks) .

- Waste disposal : Follow federal/state regulations for corrosive and organotoxic waste (P501) .

- Storage : In airtight, corrosion-resistant containers at controlled temperatures .

Advanced Research Questions

Q. What experimental conditions maximize the biodegradation efficiency of this compound using soil bacteria?

- Optimized Parameters :

- Bacterial strains : Klebsiella oxytoca LF-1 (80.9% degradation), Staphylococcus pasteurii LF-2 (69.8%), and Bacillus flexus LF-3 (64.9%) under 24-day incubation .

- Conditions : Initial concentration of 200 mg/L, pH 8.0, 30°C, and 180 rpm agitation .

- Analytical validation : UV-Vis spectrophotometry at 227 nm for residual TMPD quantification .

- Challenges : Degradation pathways remain unclear, necessitating GC-MS and proteomic analyses to identify intermediates and enzymes .

Q. How can contradictions in toxicity data (e.g., LD₅₀ values) for this compound be resolved?

- Data Reconciliation :

- Route-specific LD₅₀ : Intraperitoneal administration in rats (385 mg/kg) vs. oral (1,539 mg/kg) highlights metabolic and absorption differences .

- Standardization : Use OECD guidelines for toxicity testing, including acute vs. chronic exposure models and in vitro assays (e.g., α-mannosidase inhibition) .

Q. What advanced techniques characterize the environmental persistence and human exposure risks of this compound?

- Analytical Workflow :

- Environmental monitoring : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect TMPD in soil/water .

- Human biomonitoring : Urinary metabolite profiling via high-resolution mass spectrometry (HRMS), as TMPD was recently detected in 12–28% of human urine samples .

- Toxicity assessment : Bioassays (e.g., Daphnia magna survival tests) and enzymatic inhibition studies to evaluate degradation product toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.